REACTION_CXSMILES
|
[CH2:1]([O:3][CH2:4][C:5]1[CH:6]=[CH:7][C:8]([NH:12]C(=O)C(C)(C)C)=[N:9][C:10]=1[CH3:11])[CH3:2].[OH-].[Na+]>>[CH2:1]([O:3][CH2:4][C:5]1[CH:6]=[CH:7][C:8]([NH2:12])=[N:9][C:10]=1[CH3:11])[CH3:2] |f:1.2|
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Name
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N-(5-ethoxymethyl-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
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Quantity
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0.32 g
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Type
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reactant
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Smiles
|
C(C)OCC=1C=CC(=NC1C)NC(C(C)(C)C)=O
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Name
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|
Quantity
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2.62 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
C(C)OCC=1C=CC(=NC1C)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |